
Ethyl 2-(2-anilino-1,3-thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-anilino-1,3-thiazol-4-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thiazole family and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some compounds related to the thiazole scaffold have shown analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .
Anti-inflammatory Activity
Thiazole derivatives have also demonstrated anti-inflammatory activity . Inflammation is a vital part of the body’s immune response, but sometimes it can lead to disease conditions. Anti-inflammatory drugs can help treat these conditions .
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties, making them useful in the fight against various microorganisms . For example, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .
Antifungal Activity
Thiazole derivatives such as Abafungin have been used as antifungal drugs . Fungal infections can cause a variety of diseases, from superficial skin conditions to life-threatening systemic illnesses.
Antiviral Activity
Thiazole compounds have shown antiviral properties . For instance, Ritonavir, a thiazole derivative, is used as an antiretroviral drug .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they can kill cancer cells, making them potential candidates for the development of new cancer treatments .
Neuroprotective Activity
Thiazole compounds have demonstrated neuroprotective effects . Neuroprotective drugs can help to protect nerve cells against damage, degeneration, or impairment of function.
Wirkmechanismus
Target of Action
Ethyl 2-(2-anilino-1,3-thiazol-4-yl)acetate is an organic ligand . It possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms . .
Mode of Action
Given its strong coordination ability, it can be inferred that it may interact with its targets through coordination bonds .
Result of Action
Compounds with a similar thiazole scaffold have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Eigenschaften
IUPAC Name |
ethyl 2-(2-anilino-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-12(16)8-11-9-18-13(15-11)14-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPJHXRXUIQALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

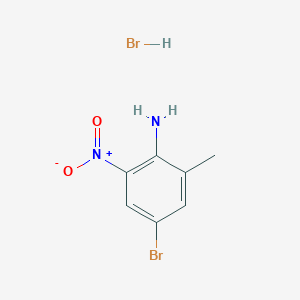
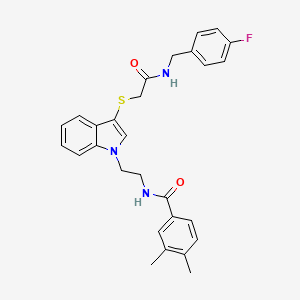
![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2835437.png)
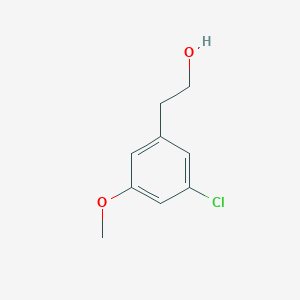
![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)
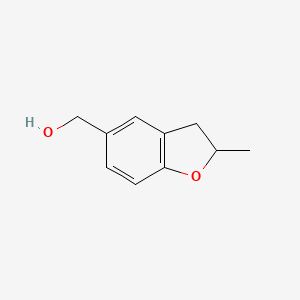
![3-Tert-butyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2835442.png)

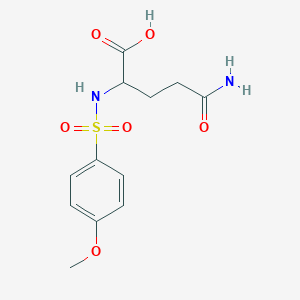

![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2835447.png)
![2-{2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2835450.png)

